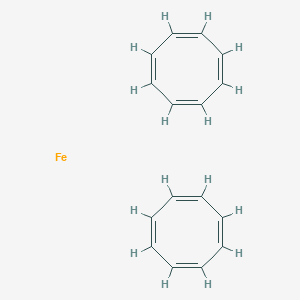

Cyclooctatetraene;iron

Descripción

BenchChem offers high-quality Cyclooctatetraene;iron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclooctatetraene;iron including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

cyclooctatetraene;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H;/b2*2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSLSXKBFNCQNV-MZLYQNCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=CC=C1.C1=CC=CC=CC=C1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1=C\C=C/C=C\C=C1.C\1=C\C=C/C=C\C=C1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045915 | |

| Record name | Bis(cyclooctatetraene)iron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12184-52-0 | |

| Record name | Bis(cyclooctatetraene)iron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Structure and Bonding in Cyclooctatetraene Iron Tricarbonyl

This guide provides a comprehensive exploration of the synthesis, electronic structure, and dynamic bonding of cyclooctatetraene iron tricarbonyl, (C₈H₈)Fe(CO)₃. Tailored for researchers, scientists, and professionals in drug development and organometallic chemistry, this document synthesizes foundational principles with advanced spectroscopic insights to deliver a thorough understanding of this archetypal fluxional molecule.

Introduction: A Classic Example of Dynamic Molecular Behavior

Cyclooctatetraene iron tricarbonyl, an orange, diamagnetic solid, holds a significant place in the annals of organometallic chemistry.[1] Its primary importance lies not in its direct application but in its role as a model compound for understanding dynamic intramolecular processes, specifically "ring whizzing."[1] This phenomenon, where the iron tricarbonyl moiety appears to migrate rapidly around the cyclooctatetraene (COT) ring on the NMR timescale, provides a vivid illustration of fluxionality in molecules.[1][2][3] Understanding the electronic underpinnings of this behavior offers critical insights into reaction mechanisms, catalysis, and the nature of chemical bonding itself.

The inherent non-aromatic, tub-shaped conformation of free cyclooctatetraene, a consequence of avoiding the destabilizing effects of antiaromaticity with its 8 π-electrons, is crucial to its coordination chemistry.[4] Upon complexation with the Fe(CO)₃ fragment, the COT ligand adopts a more planar, albeit still non-aromatic, conformation to facilitate bonding.

Synthesis and Spectroscopic Characterization

The preparation of (C₈H₈)Fe(CO)₃ is a standard procedure in organometallic synthesis, typically achieved by the reaction of cyclooctatetraene with iron pentacarbonyl, Fe(CO)₅.[5]

Experimental Protocol: Synthesis of (C₈H₈)Fe(CO)₃

Objective: To synthesize cyclooctatetraene iron tricarbonyl from cyclooctatetraene and iron pentacarbonyl.

Materials:

-

Cyclooctatetraene (C₈H₈)

-

Iron pentacarbonyl (Fe(CO)₅)

-

Inert, high-boiling solvent (e.g., di-n-butyl ether)

-

Schlenk line apparatus

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctatetraene in the high-boiling solvent in a Schlenk flask equipped with a reflux condenser.

-

Carefully add a stoichiometric amount of iron pentacarbonyl to the solution. Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by the evolution of carbon monoxide.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, (C₈H₈)Fe(CO)₃, can be isolated by removing the solvent under reduced pressure and purified by crystallization or sublimation.

Spectroscopic Fingerprints

The characterization of (C₈H₈)Fe(CO)₃ relies heavily on spectroscopic methods that probe its unique structural and dynamic features.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the presence of the Fe(CO)₃ moiety. The C-O stretching frequencies are sensitive to the electronic environment of the iron center. Back-bonding from the iron d-orbitals into the π* orbitals of the carbonyl ligands weakens the C-O bond, resulting in lower stretching frequencies compared to free CO.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone technique for studying the fluxional nature of (C₈H₈)Fe(CO)₃.[3]

-

¹H NMR: At room temperature, the ¹H NMR spectrum displays a single sharp resonance, indicating that all eight protons of the COT ring are chemically equivalent on the NMR timescale.[4] This is a classic manifestation of a rapid dynamic process.

-

¹³C NMR: Similarly, the room-temperature proton-decoupled ¹³C NMR spectrum shows a single signal for the COT ring carbons.[1] As the temperature is lowered, this singlet broadens and eventually decoalesces into four distinct signals, corresponding to the "frozen" structure where the Fe(CO)₃ group is coordinated to four specific carbon atoms.[5]

Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is a powerful tool for probing the electronic environment of the iron nucleus. The isomer shift (δ) and quadrupole splitting (ΔE_Q) values provide insights into the oxidation state and symmetry of the iron center. In iron carbonyl complexes, these parameters are influenced by the extent of σ-donation from the ligands to the iron and π-back-donation from the iron to the ligands.[6][7][8] For (C₈H₈)Fe(CO)₃, the Mössbauer spectrum is consistent with a low-spin Fe(0) center.

| Spectroscopic Data Summary | |

| Technique | Observation |

| ¹H NMR (Room Temp.) | Single sharp peak for COT protons |

| ¹³C NMR (Room Temp.) | Single sharp peak for COT carbons |

| ¹³C NMR (Low Temp.) | Four distinct peaks for COT carbons |

| IR (C-O stretch) | Strong absorptions typical for terminal CO ligands on a Fe(0) center |

| ⁵⁷Fe Mössbauer | Parameters consistent with a low-spin Fe(0) complex |

Electronic Structure and Bonding: An η⁴-Coordination

The bonding in cyclooctatetraene iron tricarbonyl is best understood within the framework of the 18-electron rule, a guiding principle for stable organometallic compounds. The iron atom in a neutral state has 8 valence electrons. The three carbonyl ligands are two-electron donors, contributing a total of 6 electrons. To achieve the stable 18-electron configuration, the cyclooctatetraene ligand must act as a four-electron donor. This is accomplished through an η⁴-coordination mode, where four adjacent carbon atoms of the COT ring bind to the iron center, functioning as a 1,3-diene.[1][9]

This η⁴-binding is supported by X-ray crystallography, which reveals that the Fe(CO)₃ unit is attached to a segment of the COT ring that is approximately planar, while the uncoordinated portion of the ring remains puckered.[5]

The bonding can be described by the Dewar-Chatt-Duncanson model:

-

σ-donation: The filled π-orbitals of the diene portion of the COT ligand donate electron density to empty d-orbitals on the iron atom.

-

π-back-donation: Filled d-orbitals on the iron atom donate electron density back into the empty π* antibonding orbitals of the diene fragment. This back-bonding is synergistic with σ-donation and strengthens the metal-ligand interaction. A similar, and generally stronger, back-bonding interaction occurs with the carbonyl ligands.[10][11]

Caption: Bonding interactions in (C₈H₈)Fe(CO)₃.

The Mechanism of Fluxionality: "Ring Whizzing"

The apparent equivalence of all eight carbon atoms of the COT ring in the room-temperature NMR spectra is the result of a rapid intramolecular rearrangement. The accepted mechanism for this "ring whizzing" involves a series of 1,2-shifts of the iron atom along the periphery of the cyclooctatetraene ring.[12]

This process has a low activation energy, allowing the Fe(CO)₃ group to migrate from one set of four carbon atoms to an adjacent, overlapping set. Repeated 1,2-shifts effectively circulate the iron atom around the entire ring, leading to the time-averaged equivalence observed by NMR at higher temperatures.

The fluxional behavior can be visualized as a workflow:

Caption: 1,2-shift mechanism for "ring whizzing".

This dynamic process is a fundamental concept in organometallic chemistry, highlighting that molecular structures are not static but can possess significant motional freedom.[2][13] The study of such systems, pioneered by F.A. Cotton and others, has been instrumental in developing our understanding of chemical dynamics.[14]

Conclusion and Future Perspectives

Cyclooctatetraene iron tricarbonyl remains a cornerstone for the study of electronic structure and dynamic bonding in organometallic chemistry. Its synthesis is straightforward, and its spectroscopic properties provide an unambiguous window into the fascinating world of fluxional molecules. The interplay between the electronic requirements of the metal center and the flexible coordination of the cyclooctatetraene ligand encapsulates key principles of bonding theory.

For researchers in catalysis and materials science, the principles gleaned from (C₈H₈)Fe(CO)₃ are broadly applicable. Understanding how ligands can dynamically adjust their coordination mode is crucial for designing catalysts with tunable activity and for developing materials with novel electronic or magnetic properties. The continued study of such fundamental systems will undoubtedly continue to provide valuable insights into the intricate dance of electrons and atoms that governs the chemical world.

References

-

Title: Mössbauer spectra, structure, and bonding in iron carbonyl derivatives Source: RSC Publishing URL: [Link]

-

Title: Bonding properties of ligands: a Mössbauer study of carbonyl complexes of iron(II) Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: An Iron- Carbonyl Derivative of c60 Examined with Mdssbauer Spectroscopy Source: The Journal of Physical Chemistry URL: [Link]

-

Title: Fluxional molecule Source: Grokipedia URL: [Link]

-

Title: Mössbauer Effect in Iron Pentacarbonyl and Related Carbonyls Source: Inorganic Chemistry URL: [Link]

-

Title: Spectroscopic X-ray and Mössbauer Characterization of M6 and M5 Iron(Molybdenum)-Carbonyl Carbide Clusters Source: Inorganic Chemistry - ACS Publications URL: [Link]

-

Title: Tris(cyclooctatetraene)triiron Source: Wikipedia URL: [Link]

-

Title: Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes Source: Molecules URL: [Link]

-

Title: STEREOCHEMICALLY NONRIGID ORGANOMETALLIC MOLECULES, VII. FLUXIONAL BEHAVIOR OF CYCLOOCTATETRAENERUTHENIUM TRICARBONYL Source: Proceedings of the National Academy of Sciences URL: [Link]

-

Title: Cyclooctatetraene Source: Wikipedia URL: [Link]

-

Title: CYCLOOCTATETRAENE IRON TRICARBONYL Source: ChemBK URL: [Link]

-

Title: Iron, tricarbonyl[(1,2,3,4-η(4))-1,3,5,7-cyclooctatetraene]- Source: NIST WebBook URL: [Link]

-

Title: Multiple Bonding Between Group-3 Metals and Fe(CO)3 Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Cyclooctatetraene Iron Tricarbonyl Source: PubChem - NIH URL: [Link]

-

Title: Fluxional organometal carbonyl molecule with several scrambling processes. Carbon-13 nuclear magnetic resonance study of (.eta.6-cyclooctatriene)(hexacarbonyl)diiron(Fe-Fe) Source: Journal of the American Chemical Society URL: [Link]

-

Title: Carbon-13 nuclear magnetic resonance study of the fluxional behavior of cyclooctatetraenetricarbonylchromium, -molybdenum, and -tungsten. Tetramethylcyclooctatetraenetricarbonylchromium Source: Journal of the American Chemical Society URL: [Link]

-

Title: (COT)Fe(CO)3 — Another Ring Whizzer Source: University of Richmond URL: [Link]

-

Title: One-electron transfer reactions of cyclooctatetraene (cot) complexes: electron spin resonance studies of 60 CO γ-irradiated [Fe(CO) 2 L(η 4 Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]

-

Title: Organometallic HyperTextBook: Fluxionality Source: Interactive Learning Paradigms, Incorporated URL: [Link]

-

Title: Cyclooctatetraene Iron Tricarbonyl Source: Bulletin of the Chemical Society of Japan URL: [Link]

-

Title: (Cyclooctatetraene)iron tricarbonyl Source: Wikipedia URL: [Link]

-

Title: Structures and Bonding in Hexacarbonyl Diiron Polyenes: Cycloheptatriene and 1,3,5-Cyclooctatriene Source: Molecules URL: [Link]

-

Title: Fluxional molecule Source: Wikipedia URL: [Link]

-

Title: Studies on the reactivity of [Ge9]4- towards [Fe(cot)(CO)3]: synthesis and characterization of [Ge8Fe(CO)3]3 Source: The Goicoechea Group URL: [Link]

-

Title: Bis(cyclooctatetraene)iron Source: Wikipedia URL: [Link]

-

Title: Electronic Structure of a Diiron Complex: A Multitechnique Experimental Study of [(dppf)Fe(CO) 3]+/0 Source: Inorganic Chemistry - ACS Publications URL: [Link]

-

Title: Metal Carbonyls Part-6 | Back Bonding | VBT | Hybridization Theory Source: YouTube URL: [Link]

-

Title: Understanding the Fe-CO bond through the electronic structure of Fe m+(CO) 6-n L n, m = 2, 3, n = 0-3, L = Cl -, Br -, H 2 O or NH 3 Source: PubMed URL: [Link]

-

Title: (PDF) Stereochemically nonrigid organometallic molecules, vii. Fluxional behavior of cyclooctatetraeneruthenium tricarbonyl Source: ResearchGate URL: [Link]

-

Title: Fluxionality in organometallic compounds Source: YouTube URL: [Link]TDeLaQ)

Sources

- 1. (Cyclooctatetraene)iron tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Fluxional molecule - Wikipedia [en.wikipedia.org]

- 4. Cyclooctatetraene - Wikipedia [en.wikipedia.org]

- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 6. Mössbauer spectra, structure, and bonding in iron carbonyl derivatives - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. Bonding properties of ligands: a Mössbauer study of carbonyl complexes of iron(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Mössbauer Effect in Iron Pentacarbonyl and Related Carbonyls (Journal Article) | OSTI.GOV [osti.gov]

- 9. Bis(cyclooctatetraene)iron - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Understanding the Fe-CO bond through the electronic structure of Fem+(CO)6-nLn, m = 2, 3, n = 0-3, L = Cl-, Br-, H2O or NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organometallic HyperTextBook: Fluxionality [ilpi.com]

- 14. STEREOCHEMICALLY NONRIGID ORGANOMETALLIC MOLECULES, VII. FLUXIONAL BEHAVIOR OF CYCLOOCTATETRAENERUTHENIUM TRICARBONYL - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Bis(cyclooctatetraene)iron

Introduction: The Dawn of a Unique Sandwich Complex

Bis(cyclooctatetraene)iron, Fe(C₈H₈)₂, often abbreviated as Fe(COT)₂, is a fascinating organoiron compound that has captivated chemists since its discovery. As a source of soluble, zerovalent iron, it has served as a valuable precursor in organometallic synthesis and as a subject of study for its unique structural and dynamic properties.[1] This black, air-sensitive crystalline solid is notable for its "sandwich" structure, where an iron atom is complexed by two cyclooctatetraene (COT) ligands.[2][3] Unlike the planar rings of ferrocene, the COT ligands in Fe(COT)₂ are non-planar, leading to a complex with unusual bonding and reactivity.

This technical guide provides an in-depth exploration of the seminal historical syntheses of Fe(COT)₂, offering not just procedural details but also the scientific rationale behind the experimental choices. It is intended for researchers and professionals in chemistry and drug development who require a deep understanding of the synthesis and handling of this important organometallic reagent.

Structural & Physicochemical Properties at a Glance

Before delving into its synthesis, it is crucial to understand the key characteristics of Fe(COT)₂. The compound is an air-sensitive black solid that is soluble in diethyl ether and aromatic solvents, though its solutions tend to decompose over a few days, even under an inert atmosphere.[1] It melts with decomposition at approximately 98–99 °C.[3]

The solid-state structure of Fe(COT)₂ is particularly noteworthy. X-ray crystallography has revealed that the two COT rings coordinate to the iron center in different fashions, leading to the description Fe(η⁴-C₈H₈)(η⁶-C₈H₈).[1] One ring is bound through four carbon atoms (two adjacent double bonds), while the other is bound through six carbon atoms (three double bonds).[1] In solution, the molecule is fluxional, meaning the rings rapidly interchange their coordination modes, resulting in a single sharp peak in its ¹H NMR spectrum at room temperature.[1]

The Foundational Synthetic Routes

The synthesis of Fe(COT)₂ requires the reduction of an iron(III) or iron(II) precursor in the presence of cyclooctatetraene. Historically, two principal methods have been established, each employing a different powerful reducing agent.

Method 1: The Triethylaluminium Route

One of the earliest successful syntheses of Fe(COT)₂, reported in 1967, involves the reduction of iron(III) acetylacetonate, Fe(acac)₃, with triethylaluminium, Al(C₂H₅)₃, in the presence of cyclooctatetraene.[3]

Overall Reaction: Fe(C₅H₇O₂)₃ + 2 C₈H₈ + 3 Al(C₂H₅)₃ → Fe(C₈H₈)₂ + 3 Al(C₂H₅)₂(C₅H₇O₂) + 1.5 C₂H₄ + 1.5 C₂H₆[1]

Expertise & Causality:

-

Iron Source: Fe(acac)₃ is an excellent starting material due to its good solubility in organic solvents and its relative stability. The acetylacetonate ligands are readily displaced during the reaction.

-

Reducing Agent: Triethylaluminium is a potent reducing agent capable of reducing Fe(III) to Fe(0). It also acts as an alkylating agent, though in this context, its primary role is reduction. The ethyl groups are ultimately converted to ethane and ethene.

-

Ligand Source: Cyclooctatetraene is introduced in its neutral form and coordinates to the reduced iron center.

-

Reaction Conditions: The reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques due to the extreme air sensitivity of both the triethylaluminium reagent and the Fe(COT)₂ product.[1]

Proposed Mechanism: The precise mechanism is complex, but it is believed to proceed through a series of reduction and ligand exchange steps. The triethylaluminium reduces the Fe(III) center to Fe(0). Concurrently, the acetylacetonate ligands are displaced by the cyclooctatetraene molecules, which then coordinate to the zerovalent iron atom.

Method 2: The Grignard Reagent Route

An alternative and commonly employed synthesis utilizes a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to reduce anhydrous iron(III) chloride (FeCl₃) in the presence of cyclooctatetraene.

Expertise & Causality:

-

Iron Source: Anhydrous FeCl₃ is a readily available and inexpensive source of iron. It is crucial that it is anhydrous, as any moisture will react with the Grignard reagent.

-

Reducing Agent: Grignard reagents are powerful reducing and alkylating agents. In this synthesis, the isopropyl Grignard reagent effectively reduces Fe(III) to Fe(0). The choice of the isopropyl group is strategic; the resulting propane and propene byproducts are gaseous and easily removed from the reaction mixture.

-

Solvent: The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), which is necessary to solvate the Grignard reagent.

Proposed Mechanism: The reaction likely proceeds via the initial formation of highly unstable and transient organoiron species. The Grignard reagent reduces the FeCl₃, and the resulting zerovalent iron is then "trapped" by the cyclooctatetraene ligands to form the stable Fe(COT)₂ complex.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative of the historical methods and must be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere. All glassware must be rigorously dried, and solvents must be anhydrous and deoxygenated.

Protocol 1: Synthesis via Triethylaluminium Reduction

Reagents:

-

Iron(III) acetylacetonate, Fe(acac)₃

-

Cyclooctatetraene (COT)

-

Triethylaluminium, Al(C₂H₅)₃ (typically as a solution in hexane or toluene)

-

Anhydrous diethyl ether or toluene

-

Anhydrous pentane or hexane for washing/crystallization

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, suspend Fe(acac)₃ in anhydrous diethyl ether under an argon or nitrogen atmosphere.

-

Add cyclooctatetraene to the suspension.

-

Cool the mixture in an ice bath or a dry ice/acetone bath.

-

Slowly add the triethylaluminium solution dropwise to the stirred, cooled suspension over a period of 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

The reaction mixture will be a dark, often black, solution or suspension. Cool the mixture and filter it through a pre-dried filter cannula or a sintered glass frit to remove any insoluble byproducts.

-

Reduce the volume of the filtrate under vacuum.

-

Add cold, anhydrous pentane or hexane to precipitate the crude Fe(COT)₂ as a black solid.

-

Isolate the product by filtration, wash with cold pentane, and dry under vacuum.

Protocol 2: Synthesis via Grignard Reagent Reduction

Reagents:

-

Anhydrous iron(III) chloride, FeCl₃

-

Magnesium turnings

-

Isopropyl chloride or bromide

-

Cyclooctatetraene (COT)

-

Anhydrous diethyl ether or THF

-

Anhydrous pentane or hexane

Procedure:

-

Prepare the Grignard Reagent: In a Schlenk flask, prepare isopropylmagnesium chloride by reacting magnesium turnings with isopropyl chloride in anhydrous diethyl ether.

-

Main Reaction: In a separate, larger Schlenk flask, suspend anhydrous FeCl₃ in anhydrous diethyl ether and add the cyclooctatetraene.

-

Cool the FeCl₃ suspension to a low temperature (e.g., -78 °C with a dry ice/acetone bath).

-

Slowly add the freshly prepared Grignard reagent solution to the stirred FeCl₃ suspension via a cannula. A color change to dark brown or black should be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Work-up: The work-up can be challenging due to the formation of magnesium salts. A common procedure involves carefully quenching the reaction mixture with a saturated aqueous solution of ammonium chloride at low temperature, followed by extraction of the product into diethyl ether or toluene. All aqueous work-up steps must be performed quickly to minimize decomposition of the air-sensitive product.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.

-

Recrystallize the crude product from a minimal amount of cold pentane or hexane to yield black crystals of Fe(COT)₂.

Data Presentation: Comparing the Synthetic Routes

| Parameter | Triethylaluminium Route | Grignard Reagent Route |

| Iron Precursor | Fe(acac)₃ | Anhydrous FeCl₃ |

| Reducing Agent | Al(C₂H₅)₃ | i-PrMgCl (or other Grignard) |

| Advantages | Cleaner reaction, easier work-up | Less expensive reagents |

| Disadvantages | Triethylaluminium is highly pyrophoric | Work-up can be difficult due to salt precipitation |

| Typical Solvents | Diethyl ether, Toluene | Diethyl ether, THF |

Visualization of the Synthetic Workflow

Below is a generalized workflow for the synthesis of bis(cyclooctatetraene)iron.

Caption: Generalized workflow for the synthesis of Fe(COT)₂.

Safety and Handling

The synthesis of bis(cyclooctatetraene)iron is a hazardous procedure that should only be undertaken by trained personnel in a well-equipped laboratory.

-

Inert Atmosphere: Fe(COT)₂ is extremely air-sensitive and will rapidly decompose upon exposure to oxygen. All manipulations must be carried out under an inert atmosphere of nitrogen or argon.

-

Pyrophoric Reagents: Triethylaluminium is pyrophoric and will ignite spontaneously on contact with air. It must be handled with extreme care using appropriate syringes and cannulation techniques. Grignard reagents are also highly reactive and flammable.

-

Solvent Safety: Anhydrous ethereal solvents are highly flammable and can form explosive peroxides. They should be handled in a well-ventilated fume hood, away from ignition sources.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Conclusion

The historical syntheses of bis(cyclooctatetraene)iron using triethylaluminium and Grignard reagents were pivotal achievements in organometallic chemistry. They provided access to a unique Fe(0) complex that continues to be a valuable tool in synthesis and a subject of fundamental research. Understanding the nuances of these synthetic methods, from the choice of reagents to the critical need for an inert atmosphere, is essential for any researcher working in this field. The protocols and insights provided in this guide are intended to offer a comprehensive and practical understanding of the foundational chemistry of this remarkable sandwich complex.

References

-

Wikipedia contributors. (2023). Bis(cyclooctatetraene)iron. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Carbonaro, A., Greco, A., & Dall'Asta, G. (1969). Oligomerization catalysts V. Bis(cyclooctatetraene)iron(0): synthesis, conversion to other complex compounds, and oligomerization mechanism. Journal of Organometallic Chemistry, 20(2), 477-481.

-

Grokipedia. (2026). Bis(cyclooctatetraene)iron. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Fluxional Behavior of (η⁴-Cyclooctatetraene)iron Tricarbonyl Observed by NMR Spectroscopy

Abstract

(η⁴-Cyclooctatetraene)iron tricarbonyl, (C₈H₈)Fe(CO)₃, stands as a canonical example of fluxionality in organometallic chemistry. This technical guide provides a comprehensive exploration of its dynamic behavior, primarily investigated through Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. We delve into the theoretical underpinnings of fluxional processes, the practical aspects of VT-NMR experimentation, and the mechanistic interpretations of the spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques to probe molecular dynamics.

Introduction: The Concept of Fluxionality in Organometallic Systems

Fluxional molecules are chemical species that undergo rapid, reversible intramolecular rearrangements, leading to the interchange of atoms between symmetry-inequivalent positions.[1] If the rate of this exchange is faster than the timescale of the spectroscopic technique used for observation, the distinct atomic environments become averaged.[2] (C₈H₈)Fe(CO)₃ is an exemplary fluxional molecule where the iron tricarbonyl moiety appears to "whiz" around the cyclooctatetraene (COT) ring.[3] This dynamic process, often termed "ring whizzing," results in fascinating and highly informative changes in the compound's NMR spectra as a function of temperature.[4][5]

Probing Dynamics with NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular dynamics because its timescale is comparable to the rates of many chemical exchange processes.[6] Key parameters in a VT-NMR experiment are the chemical shifts (δ), coupling constants (J), and linewidths of the NMR signals. In a fluxional system, as the temperature is varied, the rate of the exchange process changes, leading to distinct spectral regimes:

-

Slow-Exchange Limit: At low temperatures, the intramolecular rearrangement is slow. The NMR spectrum shows separate signals for each chemically distinct nucleus, reflecting a "static" or "frozen" structure.

-

Fast-Exchange Limit: At high temperatures, the exchange is rapid. The NMR spectrum displays a single, time-averaged signal for the interconverting nuclei.

-

Intermediate-Exchange and Coalescence: In the temperature range between the slow and fast exchange limits, the NMR signals broaden. The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature (Tc).[7] The rate of exchange at coalescence can be calculated, providing valuable kinetic information about the dynamic process.[5]

The Case of (C₈H₈)Fe(CO)₃: A VT-NMR Perspective

The ¹H NMR spectrum of (C₈H₈)Fe(CO)₃ is highly dependent on temperature.

-

At Room Temperature (~25 °C): The ¹H NMR spectrum exhibits a sharp singlet at approximately 5.2 ppm.[8] This indicates that all eight protons on the COT ring are magnetically equivalent on the NMR timescale, a consequence of rapid fluxionality.

-

At Low Temperatures (e.g., -145 °C): As the sample is cooled, the single peak broadens and eventually resolves into two distinct peaks of equal intensity.[8] This low-temperature spectrum is consistent with a static structure where the Fe(CO)₃ group is coordinated to four adjacent carbon atoms (η⁴-coordination) of the COT ring. In this static structure, the eight protons of the COT ligand are divided into two sets: four protons on the coordinated double bonds and four on the uncoordinated double bonds.

The ¹³C NMR spectrum provides complementary information. At room temperature, a single resonance is often observed for the COT ring carbons due to the rapid exchange process. As the temperature is lowered, this signal broadens and eventually splits into multiple signals corresponding to the coordinated and uncoordinated carbon atoms in the static η⁴-structure.[3]

Quantitative Data from VT-NMR of (C₈H₈)Fe(CO)₃

| Temperature Regime | ¹H NMR Observation | ¹³C NMR Observation (COT ring) | Interpretation |

| High Temperature (> 25°C) | Sharp singlet (~5.2 ppm) | Sharp singlet | Fast exchange limit; all protons/carbons are averaged. |

| Coalescence | Broad singlet | Broad singlet | Intermediate exchange; rate of exchange is on the NMR timescale. |

| Low Temperature (< -100°C) | Multiple distinct signals | Multiple distinct signals | Slow exchange limit; static η⁴-C₈H₈ structure is observed. |

Mechanistic Insights: The "Ring Whizzing" Phenomenon

The observation of a single averaged signal at higher temperatures for the COT ligand in (C₈H₈)Fe(CO)₃ implies that the Fe(CO)₃ moiety is not static but migrates around the ring. Several mechanisms have been proposed for this "ring whizzing" process. The most widely accepted mechanism involves a series of 1,2-shifts. In a 1,2-shift, the iron atom moves from its initial set of four coordinated carbon atoms to an adjacent, overlapping set of four carbons.

A sequence of these low-energy 1,2-shifts allows the Fe(CO)₃ group to migrate around the entire periphery of the COT ring, leading to the observed time-averaging of all proton and carbon environments at higher temperatures.

Caption: General workflow for a Variable-Temperature NMR experiment.

-

Instrument Calibration: Ensure the NMR spectrometer's temperature controller is accurately calibrated.

-

Initial Spectrum: Acquire a spectrum at ambient temperature.

-

Temperature Variation: Gradually decrease the temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum. [9]4. Data Acquisition at Each Temperature: At each temperature point, acquire a standard ¹H (and/or ¹³C) NMR spectrum.

-

Monitoring Coalescence: Pay close attention to the temperature at which distinct signals begin to broaden and coalesce.

-

Low-Temperature Limit: Continue cooling until the slow-exchange spectrum is obtained, where no further changes in the spectrum are observed upon further cooling.

Conclusion

The fluxional behavior of (C₈H₈)Fe(CO)₃ provides a rich example of molecular dynamics that is readily accessible through VT-NMR spectroscopy. The transition from a single, averaged signal at room temperature to a complex pattern at low temperatures offers a clear and compelling visualization of a dynamic chemical process. Understanding this behavior is not only fundamental to the study of organometallic chemistry but also provides a practical framework for utilizing VT-NMR to elucidate the kinetics and mechanisms of other dynamic systems, a crucial aspect in fields such as catalysis and drug design where molecular motion and interaction are paramount.

References

-

Scribd. Fluxionality | PDF | Nuclear Magnetic Resonance Spectroscopy.

-

Scribd. Ring Wizzing - Organic Chemistry.

-

Wikipedia. (Cyclooctatetraene)iron tricarbonyl.

-

Cotton, F. A.; Hunter, D. L. (1976). Carbon-13 Nuclear Magnetic Resonance Study of the Fluxional Behavior of Cyclooctatetraenetricarbonyliron and -Ruthenium. Journal of the American Chemical Society, 98(6), 1413–1417.

-

Grokipedia. Fluxional molecule.

-

YouTube. PART 11. FLUXIONALITY IN ORGANOMETALLICS FOR CSIR NET/GATE/IIT JAM.

-

University of Oxford. Variable Temperature NMR Experiments.

-

Wikipedia. Fluxional molecule.

-

YouTube. Fluxional Organometallic Compounds, Part 1, Introduction, Dynamic NMR in English by Dr Geeta Tewari.

-

Davoust, C. E.; et al. (1972). Low-temperature protonation of cyclooctatetraeneiron tricarbonyl and methylcyclooctatetraeneiron tricarbonyl. Generation and observation of cyclooctatrienyliron tricarbonyl cations. Journal of the American Chemical Society, 94(25), 9234–9235.

-

Scribd. Fluxionality 2 | PDF | Atoms | Physical Chemistry.

-

RSC Publishing. Variable-temperature NMR spectroscopy for metabolite identification in biological materials.

-

Bent, G. C.; et al. (2021). Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes. Molecules, 26(8), 2275.

-

Bentham Science Publishers. Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. m.youtube.com [m.youtube.com]

- 3. (Cyclooctatetraene)iron tricarbonyl - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Fluxional molecule - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 8. scribd.com [scribd.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Chameleon in the Coordination Sphere: A Technical Guide to the Hapticity of Cyclooctatetraene in First-Row Transition Metal Complexes

Abstract

Cyclooctatetraene (COT), a fascinating eight-membered carbocycle, exhibits remarkable versatility as a ligand in organometallic chemistry. Its ability to adopt a range of hapticities, from η² to η⁸, allows it to electronically accommodate the diverse requirements of transition metals. This technical guide provides an in-depth exploration of the coordination chemistry of cyclooctatetraene with first-row transition metals (Scandium to Zinc). We will dissect the underlying electronic principles governing the variable hapticity, present key structural and spectroscopic data, and provide detailed experimental protocols for the synthesis and characterization of these intriguing complexes. This document is intended for researchers and professionals in organometallic chemistry, catalysis, and materials science seeking a comprehensive understanding of this dynamic ligand.

The Dual Nature of Cyclooctatetraene: A Ligand of Exceptional Plasticity

Unlike the planar and aromatic benzene, neutral cyclooctatetraene (C₈H₈) exists as a non-planar, tub-shaped molecule.[1][2] This conformation minimizes anti-aromatic destabilization from its 8 π-electron system.[2] However, the true potential of COT as a ligand is unlocked upon interaction with a metal center. The ligand's electronic and structural flexibility allows it to adapt its coordination mode, or hapticity (η), which denotes the number of contiguous atoms in the ligand's π-system that are bound to the metal.

This adaptability is primarily driven by the electronic needs of the transition metal, often striving to achieve a stable 18-electron configuration.[3] COT can act as a neutral ligand, donating 2, 4, or 6 electrons, or it can be reduced to the planar, aromatic cyclooctatetraenide dianion ([C₈H₈]²⁻), a 10 π-electron system that is an excellent ligand for a wide range of metals.[1] This guide will systematically explore how the identity of the first-row transition metal dictates the preferred hapticity of the COT ligand.

A Metal-by-Metal Journey Through the Hapticity of Cyclooctatetraene

The coordination of COT to first-row transition metals gives rise to a diverse array of complexes with varying structures and electronic properties. The hapticity is a direct reflection of the interplay between the metal's size, oxidation state, and d-electron count.[3]

Early Transition Metals (Sc, Ti, V): Embracing High Hapticity

The early transition metals, with their larger atomic radii and fewer d-electrons, tend to favor higher hapticity coordination modes to satisfy their electronic requirements.

-

Scandium and Yttrium: Group 3 metals readily form complexes where the COT ligand is planar and η⁸-coordinated. This is achieved through a two-electron transfer from the metal to the COT, forming the aromatic [C₈H₈]²⁻ dianion.[4]

-

Titanium: Titanium complexes featuring an η⁸-COT ligand are well-established.[5] For instance, in (η⁸-C₈H₈)Ti(η⁴-C₈H₈), one COT ring is octahapto while the other is tetrahapto, leading to a stable 16-electron complex.[6][7] The experimentally known (C₈H₈)₃Ti₂ triple-decker sandwich complex features outer octahapto η⁸-C₈H₈ rings.[8]

-

Vanadium: Similar to titanium, vanadium forms complexes with high-hapticity COT ligands. The (η⁸-C₈H₈)V(η⁴-C₈H₈) complex is a 17-electron species.[6][7]

Mid-Transition Metals (Cr, Mn, Fe): A Shift Towards Intermediate Hapticity

As we move across the period, the increasing number of d-electrons and decreasing atomic radii lead to a preference for lower hapticity modes to avoid exceeding the 18-electron count.

-

Chromium: A well-known example is (η⁶-C₈H₈)Cr(CO)₃, where the COT ligand is hexahapto, acting as a 6-electron donor to the Cr(CO)₃ fragment.[3][9] This results in a stable 18-electron complex. Density functional theory (DFT) calculations also predict stable structures for (η⁸-C₈H₈)M(CO)n (M=V, Cr; n=2, 1) as long as the 18-electron rule is not surpassed.[9]

-

Manganese: For manganese, theoretical studies suggest that a (η⁶-C₈H₈)Mn(η⁴-C₈H₈) structure would result in a 17-electron configuration.[6][7]

-

Iron: The chemistry of iron-COT complexes is particularly rich. The most common example is (η⁴-C₈H₈)Fe(CO)₃, where the COT ligand acts as a 1,3-diene, donating 4 electrons to the Fe(CO)₃ fragment to form an 18-electron complex.[2][9] In bis(cyclooctatetraene)iron, Fe(C₈H₈)₂, one COT ligand is η⁶ and the other is η⁴.[2] Formally zerovalent (κ³-phosphine)Fe(η⁴-COT) complexes have also been synthesized and characterized.[10]

Late Transition Metals (Co, Ni, Cu, Zn): Lower Hapticity Prevails

The late transition metals, with their abundance of d-electrons, generally coordinate to COT in a tetrahapto or even dihapto fashion.

-

Cobalt: The lowest energy structure for the cobalt complex (C₈H₈)₂Co is predicted to be (η⁴-C₈H₈)Co(η²,²-C₈H₈), featuring two different types of tetrahapto rings and resulting in a 17-electron count for the metal.[6][7]

-

Nickel: The nickel complex (C₈H₈)₂Ni is thought to favor a structure with two trihapto C₈H₈ rings, leading to a 16-electron configuration.[6][7]

-

Copper and Zinc: Simple COT complexes with copper and zinc are less common in the literature, with many studies focusing on theoretical predictions or more complex ligand systems.[3]

Tabulated Structural and Spectroscopic Data

The hapticity of the COT ligand has a profound impact on the structural parameters and spectroscopic signatures of the resulting complexes.

| Metal (M) | Complex Example | Hapticity of COT | M-C Bond Length Range (Å) | C-C Bond Length Range in Coordinated COT (Å) | Key Spectroscopic Features |

| Ti | (η⁸-C₈H₈)Ti(η⁵-C₅H₄Me) | η⁸ | 2.28 - 2.30 | 1.39 - 1.42 | ¹H NMR: Single peak for COT protons due to fluxionality at room temperature. |

| V | (η⁸-C₈H₈)V(η⁴-C₈H₈) | η⁸, η⁴ | 2.25 - 2.30 (η⁸), 2.18 - 2.26 (η⁴) | 1.39 - 1.42 (η⁸), 1.35 - 1.47 (η⁴) | Variable temperature NMR is often required to study the distinct proton environments. |

| Cr | (η⁶-C₈H₈)Cr(CO)₃ | η⁶ | 2.19 - 2.23 | 1.36 - 1.45 | IR: Strong C-O stretching bands characteristic of the Cr(CO)₃ moiety. |

| Fe | (η⁴-C₈H₈)Fe(CO)₃ | η⁴ | 2.05 - 2.15 | 1.40 - 1.46 | ¹H NMR: Complex pattern at low temperature, coalescing to a singlet at higher temperatures. |

Note: The bond length data is compiled from representative crystal structures and may vary depending on the specific complex and analytical method.[3]

Experimental Protocols: Synthesis and Characterization

The synthesis of first-row transition metal-COT complexes typically requires inert atmosphere techniques (Schlenk line or glovebox) due to the air-sensitivity of the reagents and products.

General Synthetic Workflow

The preparation of these complexes often follows one of two main pathways, as illustrated below.

Caption: General synthetic pathways to first-row transition metal-COT complexes.

Detailed Protocol: Synthesis of (η⁴-C₈H₈)Fe(CO)₃

This protocol describes the synthesis of a classic iron-COT complex via the direct reaction of cyclooctatetraene with iron pentacarbonyl.

Materials:

-

Iron pentacarbonyl, Fe(CO)₅ (Caution: Highly toxic, handle in a well-ventilated fume hood)

-

Cyclooctatetraene, C₈H₈

-

Di-n-butyl ether (or a similar high-boiling, inert solvent)

-

Standard Schlenk line and oven-dried glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclooctatetraene (1.0 equivalent).[3]

-

Add di-n-butyl ether via cannula under a positive pressure of inert gas.

-

Carefully add iron pentacarbonyl (1.0-1.2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 140-145 °C) for 18-24 hours. The reaction progress can be monitored by the cessation of CO evolution.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite or alumina to remove any insoluble iron byproducts.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The product, (η⁴-C₈H₈)Fe(CO)₃, can be purified by crystallization from a suitable solvent (e.g., hexane) or by sublimation.

Characterization Workflow

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of these complexes and the determination of COT hapticity.

Caption: A typical workflow for the characterization of metal-COT complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for probing the structure in solution.[3] Many COT complexes are fluxional, meaning the metal "migrates" around the ring on the NMR timescale, resulting in a single, sharp peak for the COT protons at room temperature.[2][11] Variable-temperature (VT) NMR studies are often necessary to "freeze out" the fluxional process and observe the distinct proton environments of the coordinated and uncoordinated double bonds.[3]

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and, most importantly, the hapticity of the COT ligand.[3]

-

Infrared (IR) Spectroscopy: For complexes containing other ligands, such as carbonyls, IR spectroscopy is crucial for confirming their presence and probing the electronic environment of the metal center.

-

Cyclic Voltammetry (CV): This electrochemical technique provides insights into the redox properties of the complexes, revealing the stability of different oxidation states.[3]

Conclusion and Future Outlook

The hapticity of cyclooctatetraene in complexes with first-row transition metals is a testament to the ligand's remarkable electronic and structural adaptability. The predictable, yet nuanced, trends observed across the period provide a beautiful illustration of the 18-electron rule and the fundamental principles of organometallic bonding. The fluxional behavior of many of these complexes adds another layer of complexity and continues to be an area of active investigation.

As the fields of catalysis and materials science advance, a deeper understanding of the subtle factors controlling COT's coordination will undoubtedly lead to the rational design of new complexes with tailored reactivity and properties. The synthesis of novel substituted COT ligands and their application in forming heterometallic complexes are promising avenues for future research, potentially unlocking new catalytic transformations and advanced materials.

References

-

A New Spin on Cyclooctatetraene (COT) Redox Activity: Low-Spin Iron(I) Complexes That Exhibit Antiferromagnetic Coupling to a Singly Reduced η⁴-COT Ligand. Organometallics. [Link]

-

The hapticity of cyclooctatetraene in its first row mononuclear transition metal carbonyl complexes: Several examples of octahapto coordination. ResearchGate. [Link]

-

Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes. PMC. [Link]

-

Cyclooctatetraene. Wikipedia. [Link]

-

(PDF) Theoretical analysis of the fluxional behaviour of cyclooctatetraene Ru and Ni complexes. ResearchGate. [Link]

-

Alternatives to Triple-Decker Sandwich Structures for Binuclear Cyclooctatetraene First-Row Transition Metal Complexes of the Type (C₈H₈)₃M₂. Organometallics. [Link]

-

Metal coordination converts the tub-shaped cyclo-octatetraene into an aromatic molecule: Electronic states and half-sandwich structures of group III metal-cyclo-octatetraene complexes. AIP Publishing. [Link]

-

Fluxional processes in the cyclooctatriene (COT) system 101;... ResearchGate. [Link]

-

Theoretical Study on Sandwich-Like Transition-Metal–Cyclooctatetraene Clusters and One-Dimensional Infinite Molecular Wires. NIH. [Link]

-

Variable hapticity of the cyclooctatetraene ring in sandwich compounds of the first row transition metals. ResearchGate. [Link]

-

Variable hapticity of the cyclooctatetraene ring in sandwich compounds of the first row transition metals. Sci-Hub. [Link]

-

Synthesis and Reactions of Group 4 Imido Complexes Supported by Cyclooctatetraene Ligands. Organometallics. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclooctatetraene - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.se [sci-hub.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Stability of Cyclooctatetraene Iron Isomers

This guide provides a comprehensive technical overview of the theoretical methodologies employed to investigate the stability of cyclooctatetraene (COT) iron isomers. It is intended for researchers, scientists, and professionals in drug development and organometallic chemistry who are interested in the application of computational chemistry to understand and predict the behavior of these complex molecules.

Introduction: The Dynamic World of Cyclooctatetraene Iron Complexes

Cyclooctatetraene (COT), a fascinating eight-membered carbocycle, exhibits a rich and complex coordination chemistry with transition metals. When complexed with iron carbonyl fragments, it gives rise to a variety of structural and valence isomers, each with distinct electronic and steric properties. The most well-known of these is (η⁴-cyclooctatetraene)iron tricarbonyl, (η⁴-C₈H₈)Fe(CO)₃, a fluxional molecule where the iron tricarbonyl moiety rapidly shifts its position around the COT ring in a process colloquially known as "ring-whizzing".[1][2] This dynamic behavior, observable on the NMR timescale, underscores the low energy barriers separating different coordination modes and highlights the need for robust theoretical methods to elucidate the subtle energetic differences that govern the stability of these isomers.

Understanding the relative stabilities of COT-iron isomers is not merely an academic exercise. The electronic structure and geometry of these complexes dictate their reactivity, which is of paramount importance in fields such as catalysis and materials science. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the geometries, relative energies, and spectroscopic properties of these molecules, often providing insights that are difficult to obtain through experimental methods alone.[3][4]

This guide will delve into the theoretical approaches used to study the stability of key cyclooctatetraene iron isomers, including the η⁴- and η⁶-hapticity isomers and the valence isomer, bicyclo[4.2.0]octa-2,4,7-triene (BCOT) iron tricarbonyl. We will explore the causality behind the choice of computational methods, present quantitative data on isomer stabilities, and provide a detailed protocol for performing such theoretical investigations.

Key Isomers and the Question of Stability

The primary isomers of interest in the (C₈H₈)Fe(CO)ₓ system include:

-

(η⁴-C₈H₈)Fe(CO)₃ : The most commonly observed and extensively studied isomer. The iron tricarbonyl fragment is coordinated to four carbon atoms of the COT ligand, which adopts a tub-like conformation.[1]

-

(bicyclo[4.2.0]octa-2,4,7-triene)Fe(CO)₃ : A valence isomer where the COT ligand has rearranged to its bicyclic form. This isomer is experimentally accessible and its relative stability to the COT complex has been a subject of both experimental and theoretical investigation.

-

(η⁶-C₈H₈)Fe(CO)₂ : A hypothetical isomer where the iron dicarbonyl fragment is coordinated to six carbon atoms of a planarized COT ligand. The stability of such an isomer is of theoretical interest in understanding the electronic preferences of the Fe(CO)₂ fragment.

The central question that theoretical studies aim to answer is: what are the relative energies of these isomers, and what electronic and steric factors dictate their stability?

Theoretical Methodology: A Validated Approach

The accurate theoretical description of organometallic complexes, such as COT-iron isomers, requires a careful selection of computational methods. Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its favorable balance of computational cost and accuracy.[4]

The Choice of Functional and Basis Set: The "Why"

The selection of a specific DFT functional and basis set is a critical decision that directly impacts the reliability of the calculated results. There is no universally "best" functional; the choice must be validated for the specific class of molecules under investigation.[5]

-

Functionals : For 3d transition metal complexes like these iron compounds, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide superior accuracy for thermochemistry and barrier heights.[6] Commonly employed and well-validated functionals for organometallic chemistry include B3LYP and PBE0 .[1][7] These functionals have demonstrated a good track record in reproducing experimental geometries and relative energies for a wide range of organometallic systems.

-

Basis Sets : The basis set describes the atomic orbitals used in the calculation. For transition metals, it is crucial to use basis sets that can adequately describe the complex electronic structure of the d-orbitals. A common and effective approach is to use a double-ζ or triple-ζ quality basis set for the main group atoms (C, H, O), such as 6-31G(d) or def2-TZVP , combined with a basis set that includes an effective core potential (ECP) for the iron atom, such as LANL2DZ .[5] The ECP replaces the core electrons of the metal with a potential, which both reduces computational cost and accounts for scalar relativistic effects that are important for heavier elements.

The combination of a hybrid functional like B3LYP with a mixed basis set approach (e.g., 6-31G(d) for C, H, O and LANL2DZ for Fe) represents a robust and computationally efficient methodology for studying the relative stabilities of COT-iron isomers.

A Self-Validating System: Benchmarking Against Experiment

A key aspect of ensuring the trustworthiness of theoretical protocols is to benchmark them against known experimental data. In the case of COT-iron isomers, experimental observations have established that (η⁴-C₈H₈)Fe(CO)₃ is the thermodynamically preferred isomer over its BCOT valence isomer. A reliable computational methodology must reproduce this fundamental observation. Indeed, DFT calculations have successfully confirmed this, providing a crucial validation of the theoretical approach.

Relative Stabilities of Cyclooctatetraene Iron Isomers: A Quantitative Look

Theoretical calculations provide quantitative estimates of the relative energies of different isomers. This data is invaluable for understanding the thermodynamic landscape of the system.

Table 1: Calculated Relative Energies of (C₈H₈)Fe(CO)₃ and (Me₈C₈)Fe(CO)₃ Isomers

| Compound | Isomer | Relative Energy (kcal/mol) | Reference |

| (C₈H₈)Fe(CO)₃ | (η⁴-COT)Fe(CO)₃ | 0.0 | |

| (C₈H₈)Fe(CO)₃ | (BCOT)Fe(CO)₃ | > 0 | |

| (Me₈C₈)Fe(CO)₃ | (η⁴-TMCOT)Fe(CO)₃ | 4.6 | |

| (Me₈C₈)Fe(CO)₃ | (TMBCOT)Fe(CO)₃ | 0.0 |

COT = cyclooctatetraene; BCOT = bicyclo[4.2.0]octa-2,4,7-triene; TMCOT = tetramethylcyclooctatetraene; TMBCOT = tetramethylbicyclo[4.2.0]octa-2,4,7-triene.

The calculations by Borden and coworkers clearly show that for the parent system, the (η⁴-COT)Fe(CO)₃ isomer is more stable than the (BCOT)Fe(CO)₃ isomer, which aligns with experimental findings. Interestingly, they also demonstrated that methylation of the COT ring reverses this stability trend, with the tetramethyl-BCOT complex being more stable than the tetramethyl-COT complex. This highlights the subtle interplay of steric and electronic effects that can be effectively probed through computational chemistry.

The "Ring-Whizzing" Phenomenon: A Dynamic Perspective

The fluxionality of (η⁴-C₈H₈)Fe(CO)₃ is a classic example of dynamic behavior in organometallic chemistry.[1] Theoretical studies on analogous (COT)M(CO)₃ (M = Cr, Mo, W) complexes have elucidated the low-energy pathways for the migration of the metal carbonyl fragment around the COT ring.[7] These studies have identified various transition states, including 1,2- and 1,3-shifts of the metal center.

Experimental Protocol: A Step-by-Step Guide to Calculating Isomer Stability

This section provides a detailed, step-by-step methodology for calculating the relative stability of (η⁴-C₈H₈)Fe(CO)₃ and (BCOT)Fe(CO)₃ using a popular quantum chemistry software package like Gaussian.

Objective: To determine the relative electronic energies of the (η⁴-C₈H₈)Fe(CO)₃ and (BCOT)Fe(CO)₃ isomers.

Methodology:

-

Molecule Building:

-

Construct the 3D structures of both (η⁴-C₈H₈)Fe(CO)₃ and (BCOT)Fe(CO)₃ using a molecular modeling program.

-

Ensure reasonable starting geometries. For (η⁴-C₈H₈)Fe(CO)₃, the COT ring should be in a tub conformation with the Fe(CO)₃ fragment bonded to four adjacent carbons. For (BCOT)Fe(CO)₃, the iron tricarbonyl is coordinated to the diene moiety of the bicyclic ligand.

-

-

Input File Preparation:

-

Create an input file for each isomer. A typical Gaussian input file would have the following structure:

-

Explanation of Keywords:

-

%nprocshared=8 and %mem=16GB: Specifies the computational resources (8 cores, 16 GB of memory). Adjust as per your system.

-

#p B3LYP/GenECP Opt Freq: This is the route section.

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.

-

GenECP: Indicates that a general basis set with an effective core potential will be used.

-

Opt: Requests a geometry optimization to find the minimum energy structure.

-

Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

-

-

0 1: Specifies the charge (0) and spin multiplicity (1, for a singlet state) of the molecule.

-

[Atomic Coordinates]: The Cartesian coordinates of each atom in the molecule.

-

The subsequent lines define the mixed basis set: 6-31G(d) for C, H, and O, and LANL2DZ with its corresponding ECP for Fe.

-

-

-

Running the Calculation:

-

Submit the input files to the quantum chemistry software.

-

-

Analysis of Results:

-

Geometry Optimization: Verify that both calculations have converged to a stable geometry.

-

Frequency Analysis: Check the output of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies.

-

Energy Extraction: Extract the final electronic energy (often labeled as "SCF Done") from the output file for each isomer.

-

Relative Energy Calculation: The relative energy (ΔE) is the difference in the electronic energies of the two isomers: ΔE = E(BCOT-Fe(CO)₃) - E((η⁴-COT)Fe(CO)₃) A positive ΔE indicates that the (BCOT)Fe(CO)₃ isomer is less stable than the (η⁴-COT)Fe(CO)₃ isomer.

-

Visualization of Concepts

Diagrams are essential for visualizing the structures and workflows discussed.

Caption: Key isomers of cyclooctatetraene iron carbonyl complexes.

Caption: A typical computational workflow for determining the relative stability of isomers.

Conclusion: The Synergy of Theory and Experiment

The theoretical study of cyclooctatetraene iron isomers provides a powerful lens through which to understand their stability and dynamic behavior. As demonstrated, well-validated DFT calculations can not only reproduce experimental observations but also offer quantitative insights into the subtle energetic differences that govern isomer preference. The case of (η⁴-C₈H₈)Fe(CO)₃ and its BCOT valence isomer exemplifies the successful synergy between theory and experiment, where computational chemistry provides a detailed energetic and structural framework for interpreting experimental findings. This integrated approach is crucial for the rational design of new organometallic complexes with tailored properties for applications in catalysis and beyond.

References

-

Borden, W. T., et al. (2012). Calculations of the Effects of Methyl Groups on the Energy Differences between Cyclooctatetraene and Bicyclo[4.2.0]octa-2,4,7-triene and between Their Iron Tricarbonyl Complexes. The Journal of Organic Chemistry, 77(2), 956–965. [Link]

-

Longuet-Higgins, H. C., & Orgel, L. E. (1956). The Possible Existence of Transition-Metal Complexes of Cyclobutadiene. Journal of the Chemical Society, 1956, 1969-1972. [Link]

-

Arca, M., et al. (2023). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn? ResearchGate. [Link]

-

Wang, H., et al. (2016). Binuclear cyclooctatetraene–iron carbonyl complexes: examples of fluxionality and valence tautomerism. New Journal of Chemistry, 40(2), 1521-1528. [Link]

-

Cervantes-Salguero, K., & Seminario, J. (2012). Structure and energetics of small iron clusters. ResearchGate. [Link]

-

Pettit, R. (1965). The Story of (Cyclobutadiene)iron Tricarbonyl—A Case of Theory before Experiment. Organometallics, 1(1), 1-3. [Link]

-

Rzepa, H. S., & Rees, C. W. (2005). Theoretical analysis of the fluxional behaviour of cyclooctatetraene Ru and Ni complexes. Journal of Molecular Structure: THEOCHEM, 732(1-3), 113-118. [Link]

-

Harvey, J. N. (2007). Computational Methods in Organometallic Chemistry. Comprehensive Organometallic Chemistry III, 1-28. [Link]

-

Ess, D. H. (2015). Computational Modeling of Energy Landscapes and Trajectory Studies of Fundamental Organometallic Reactions. BYU ScholarsArchive. [Link]

-

Kaltsoyannis, N. (2004). Do Spin State Changes Matter in Organometallic Chemistry? A Computational Study. Journal of the American Chemical Society, 126(18), 5789–5797. [Link]

-

NIST. (n.d.). Bicyclo[4.2.0]octa-2,4,7-triene. NIST Chemistry WebBook. [Link]

-

Paquette, L. A., & Wise, L. D. (1977). Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl. Journal of the Chemical Society, Chemical Communications, (18), 650-651. [Link]

-

PubChem. (n.d.). cis-Bicyclo[4.2.0]octa-2,4,7-triene. PubChem. [Link]

-

Kennedy, J. D., & Stoddart, J. F. (1977). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Inorganic Chemistry, 16(5), 1251–1257. [Link]

-

Wikipedia. (2023). (Cyclooctatetraene)iron tricarbonyl. Wikipedia. [Link]

-

Singleton, D. A. (2017). Computational Chemistry Studies of Organometallic Energy Landscapes. Accounts of Chemical Research, 50(10), 2595-2608. [Link]

-

Pearson, A. J., & Richards, I. C. (1985). Synthesis, Characterization and Reactivity of the Tricarbonyl(formylcycloheptatrienyl)iron-Anion [(η3-C7H6CHO)Fe(CO)3]. Organometallics, 4(10), 1867–1873. [Link]

-

Wilson, A. K., & Cundari, T. R. (2021). Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes. Molecules, 26(8), 2269. [Link]

-

Cotton, F. A. (1968). Fluxional organometallic molecules. Accounts of Chemical Research, 1(8), 257–265. [Link]

Sources

- 1. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]

- 2. An In-Depth Computational Study of Alkene Cyclopropanation Catalyzed by Fe(porphyrin)(OCH3) Complexes. The Environmental Effects on the Energy Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tdx.cat [tdx.cat]

- 4. medium.com [medium.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Fe@χ3-borophene as a promising catalyst for CO oxidation reaction: A first-principles study - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Iron Sandwich: A Technical Guide to the Discovery and Characterization of Fe(C₈H₈)₂

Abstract

This technical guide provides an in-depth exploration of the organometallic compound bis(cyclooctatetraene)iron, Fe(C₈H₈)₂. A fascinating molecule that has intrigued chemists since its discovery, Fe(C₈H₈)₂ serves as a cornerstone in understanding the versatile coordination chemistry of iron and the fluxional behavior of unsaturated organic ligands. This document details the seminal discovery and initial synthesis, delves into its intricate solid-state and solution-state structures, and provides a comprehensive overview of its characterization through various spectroscopic and analytical techniques. The guide is intended for researchers, scientists, and professionals in the fields of organometallic chemistry, catalysis, and materials science, offering a blend of foundational knowledge and detailed experimental insights.

Introduction: The Dawn of a New Iron Sandwich

The mid-20th century was a period of fervent discovery in organometallic chemistry, with the synthesis of ferrocene in 1951 igniting a quest for novel metal-hydrocarbon complexes. In this vibrant scientific landscape, the synthesis of bis(cyclooctatetraene)iron, Fe(C₈H₈)₂, in 1967 marked a significant milestone.[1] This 18-electron sandwich complex, composed of a central iron atom in the zero oxidation state coordinated to two cyclooctatetraene (COT) ligands, presented a unique bonding paradigm and a rich area for structural and reactivity studies.[1] Fe(C₈H₈)₂ is an air-sensitive, black crystalline solid, soluble in diethyl ether and aromatic hydrocarbons, though its solutions are prone to decomposition even under an inert atmosphere.[1][2] Its primary utility lies in its role as a versatile precursor for the synthesis of other low-valent iron complexes.[1]

The Genesis: Synthesis of Fe(C₈H₈)₂

The initial synthesis of bis(cyclooctatetraene)iron was achieved through the reduction of an iron(III) salt in the presence of cyclooctatetraene.[1] This foundational method has been refined over the years, with the most common laboratory-scale preparation utilizing the reduction of iron(III) acetylacetonate with triethylaluminum.[2] The causality behind this experimental choice lies in the need for a potent reducing agent to convert Fe(III) to Fe(0) and the ability of the COT ligand to stabilize the resulting low-valent iron center.

Optimized Synthetic Protocol

The following protocol, adapted from Gerlach and Schunn's contribution to Inorganic Syntheses, provides a reliable method for the preparation of Fe(C₈H₈)₂.[2] The self-validating nature of this protocol is evident in the careful control of the reaction environment to exclude air and moisture, which would otherwise lead to the decomposition of the product.

Reaction: Fe(C₅H₇O₂)₃ + 2 C₈H₈ + 3 Al(C₂H₅)₃ → Fe(C₈H₈)₂ + 3 Al(C₂H₅)₂(C₅H₇O₂) + 3/2 C₂H₄ + 3/2 C₂H₆[2]

Step-by-Step Methodology:

-

Apparatus Setup: All glassware must be rigorously dried and assembled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

-

Reagent Preparation: A solution of iron(III) acetylacetonate in diethyl ether is prepared in a Schlenk flask.

-

Ligand Addition: A stoichiometric amount of 1,3,5,7-cyclooctatetraene is added to the iron acetylacetonate solution.

-

Reduction: The reaction flask is cooled in a dry ice/acetone bath. Triethylaluminum is added dropwise to the stirred solution. The choice of a low temperature is critical to control the exothermic nature of the reduction and prevent side reactions.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under vacuum.

-

Purification: The resulting black solid is extracted with a non-polar solvent such as pentane or hexane and filtered to remove aluminum byproducts. The filtrate is concentrated and cooled to induce crystallization of black needles of Fe(C₈H₈)₂.

Caption: Synthetic workflow for Fe(C₈H₈)₂.

Structural Elucidation: A Tale of Two Rings

The initial characterization of Fe(C₈H₈)₂ revealed a fascinating and unexpected solid-state structure. X-ray crystallography demonstrated that the two cyclooctatetraene rings are not equivalently bonded to the central iron atom.[2] This asymmetric coordination, described as Fe(η⁴-C₈H₈)(η⁶-C₈H₈), is a key feature of this molecule and provides deep insights into the electronic communication between the metal center and the ligands.[2]

Solid-State Structure: An Asymmetric Sandwich

The crystal structure of Fe(C₈H₈)₂ was first determined by Allegra and coworkers.[2] One COT ring is coordinated to the iron atom in a η⁴-fashion through two adjacent double bonds.[2] The other COT ring exhibits a η⁶-coordination, binding to the iron center through three of its four double bonds.[2]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [1] |

| a (Å) | 15.13 | [2] |

| b (Å) | 10.68 | [2] |

| c (Å) | 13.98 | [2] |

| β (°) | 99.5 | [2] |

| Fe-C distances (Å) | 2.05 - 2.18 | [1] |

Table 1: Selected Crystallographic Data for Fe(C₈H₈)₂.

The η⁴-coordinated ring is non-planar, a common feature for 1,3-diene metal complexes. The η⁶-coordinated ring is also non-planar, with the uncoordinated double bond bent away from the iron atom. This structural arrangement allows the iron atom to achieve a stable 18-electron configuration.

Sources

Antiaromaticity and planarization of the COT ring upon complexation with iron.

A Technical Guide to the Antiaromaticity and Planarization of the Cyclooctatetraene Ring Upon Complexation with Iron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fascinating interplay between antiaromaticity and molecular geometry, focusing on the classic case of cyclooctatetraene (COT) and its complexation with iron. We will delve into the foundational principles of aromaticity and antiaromaticity, dissect the unique structural and electronic properties of the COT ring, and elucidate the transformative effect of coordination to an iron tricarbonyl moiety. Through a synthesis of theoretical principles, experimental evidence, and practical methodologies, this guide aims to equip researchers with a comprehensive understanding of how metal complexation can be strategically employed to manipulate the electronic character and conformation of cyclic π-systems.

PART 1: The Dichotomy of Cyclic π-Systems: Aromaticity vs. Antiaromaticity

The concept of aromaticity, famously exemplified by benzene, describes a state of exceptional thermodynamic stability in cyclic, planar, and fully conjugated molecules that possess [4n+2] π-electrons, a principle known as Hückel's rule.[1][2] This stability arises from the delocalization of π-electrons over the entire ring system, resulting in equalized bond lengths and a characteristic diamagnetic ring current.

Conversely, antiaromaticity represents a state of significant destabilization in cyclic, planar, and fully conjugated molecules containing 4n π-electrons.[3][4] These systems are highly reactive and thermodynamically unstable compared to their open-chain analogues.[5][6] This inherent instability is a critical driving force for molecules to adopt non-planar conformations, thereby breaking the continuous π-conjugation and avoiding the energetic penalty of antiaromaticity.[3][7]

Hückel's Rule: The Arbiter of Aromatic Character

Erich Hückel's rule, formulated in 1931, provides a powerful predictive tool for assessing the aromatic or antiaromatic nature of a monocyclic, planar, and conjugated system.[5][8] The rule is mathematically expressed as the presence of 4n+2 π-electrons for aromaticity, where 'n' is a non-negative integer (0, 1, 2, ...).[1] Conversely, systems with 4n π-electrons are designated as antiaromatic.[4]

PART 2: Cyclooctatetraene (COT): A Case Study in Escaping Antiaromaticity

Cyclooctatetraene (COT), with its eight π-electrons (n=2 in the 4n formula), is the archetypal example of a molecule that contorts its geometry to evade antiaromatic destabilization.[3][9]

The Non-Planar Ground State of Free COT

In its ground state, COT adopts a non-planar, tub-shaped conformation of D₂d symmetry.[9][10] This puckered structure effectively isolates the double bonds, preventing the continuous overlap of p-orbitals around the ring.[3] Consequently, free COT behaves more like a typical cyclic polyene, undergoing addition reactions characteristic of alkenes, rather than the substitution reactions typical of aromatic compounds.[9] X-ray diffraction studies have confirmed this non-planar structure with distinct C-C single and C=C double bond lengths.[9]

The Energetic Cost of Planarity

The planar form of COT is a high-energy transition state.[10] Forcing the eight-membered ring into a planar geometry would result in significant angle strain and, more importantly, the full destabilizing effects of an 8π-electron antiaromatic system.[11] This energetic penalty is the primary reason for COT's preference for a non-planar conformation.[4]

PART 3: The Iron Intervention: Planarization through Complexation

The introduction of a transition metal fragment, specifically iron tricarbonyl [Fe(CO)₃], dramatically alters the structural and electronic landscape of the COT ring.

Synthesis of (Cyclooctatetraene)iron Tricarbonyl

The complex (η⁴-C₈H₈)Fe(CO)₃ is a stable, orange crystalline solid.[12] It is typically synthesized by the reaction of cyclooctatetraene with iron pentacarbonyl, Fe(CO)₅, or diiron nonacarbonyl, Fe₂(CO)₉.[13][14]

Experimental Protocol: Synthesis of (η⁴-C₈H₈)Fe(CO)₃

Objective: To synthesize tricarbonyl(η⁴-cyclooctatetraene)iron from cyclooctatetraene and iron pentacarbonyl.

Materials:

-

Cyclooctatetraene (C₈H₈)

-

Iron pentacarbonyl (Fe(CO)₅)

-

High-boiling point, inert solvent (e.g., dibutyl ether or decalin)

-

Standard Schlenk line apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: All glassware should be oven-dried and the reaction carried out under a strict inert atmosphere using a Schlenk line to prevent the oxidation of the iron carbonyl reagents and the product.

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclooctatetraene in the inert solvent.

-

Reagent Addition: Carefully add a stoichiometric amount of iron pentacarbonyl to the solution via syringe. Caution: Iron pentacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of carbon monoxide. The reaction is typically complete within several hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product can be purified by crystallization from a suitable solvent such as hexane or by sublimation.

Self-Validation: The identity and purity of the product can be confirmed by melting point determination (literature value: 93-95 °C), and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[13] The IR spectrum should show characteristic strong C≡O stretching bands for the terminal carbonyl ligands.

Structural Reorganization: The Planarization of the COT Ring

Upon complexation, the iron tricarbonyl fragment binds to four adjacent carbon atoms of the COT ring in a η⁴-fashion.[9][12] X-ray crystallographic studies of (C₈H₈)Fe(CO)₃ reveal a remarkable structural change: the eight-membered ring is forced into a planar conformation.[15]

Diagram of COT Planarization upon Complexation with Iron